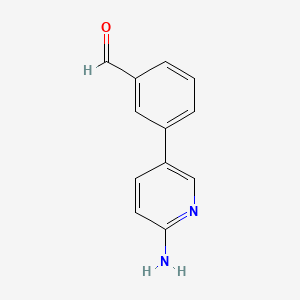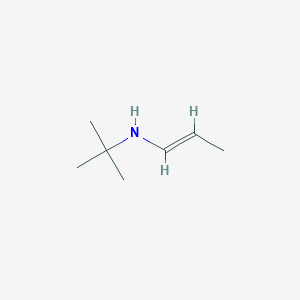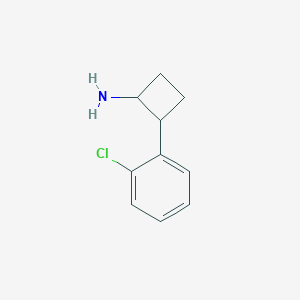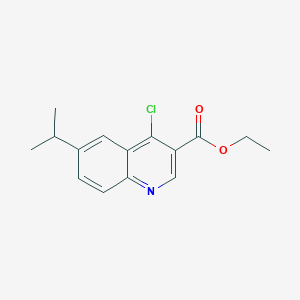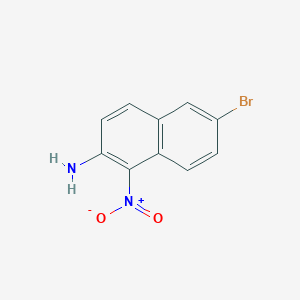
2,3-Dibromo-4-methylaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of anilines typically involves a series of chemical reactions . For instance, the synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline involves electrophilic aromatic substitution, where bromine replaces one of the hydrogen atoms in the 4-position of the 4-Methylaniline molecule .Molecular Structure Analysis
The molecular structure of “2,3-Dibromo-4-methylaniline” can be represented by the formula C7H7Br2N . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For example, it can participate in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline .Aplicaciones Científicas De Investigación
Carcinogenic Potential Studies
Research on structurally related aromatic amines, including compounds similar to 2,3-Dibromo-4-methylaniline, has investigated their carcinogenic potential. For instance, studies involving 4,4′-methylene-bis(2-methylaniline) have shown its ability to produce tumors in the liver, skin, and mammary glands in rats. This kind of research is pivotal for understanding the potential health risks of chemical exposure in both industrial and environmental contexts (Stula, Sherman, Zapp, & Clayton, 1975).
Electrochemical Studies
The electrochemical behavior of substances structurally similar to this compound has been a subject of scientific interest. For example, studies on the anodic decomposition pathways of substituted p-bromoanilines, such as 2,4-dibromo-6-methylaniline, in aqueous sulfuric acid at a platinum electrode, reveal insights into the oxidation processes and the formation of various products like p-benzoquinone. Such research contributes to a deeper understanding of the electrochemical properties of bromoanilines and their derivatives (Arias, Brillas, & Costa, 1990).
Environmental Monitoring
The detection of aromatic amines, including methylanilines, in environmental samples like river waters has been a significant area of research. Studies focusing on the presence of compounds like 4-methylaniline in Dutch rivers emphasize the importance of monitoring chemical pollutants in water bodies for environmental safety and public health (Wegman & Korte, 1981).
Safety and Hazards
Propiedades
IUPAC Name |
2,3-dibromo-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYIHBHQKUMCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





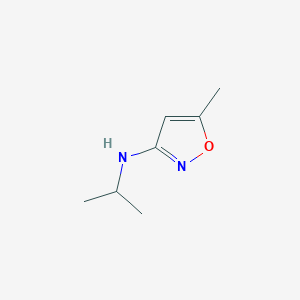
![3-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B3231210.png)
